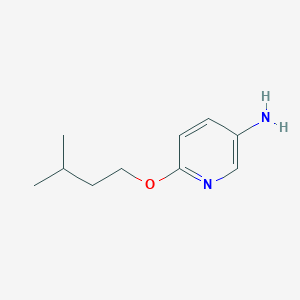

6-(3-Methylbutoxy)pyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H16N2O |

|---|---|

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

6-(3-methylbutoxy)pyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-8(2)5-6-13-10-4-3-9(11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3 |

InChI-Schlüssel |

YIGUEZWICYOVNU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCOC1=NC=C(C=C1)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

6-(3-Methylbutoxy)pyridin-3-amine safety data sheet (SDS)

This technical guide details the physicochemical profile, synthesis, and safety protocols for 6-(3-Methylbutoxy)pyridin-3-amine , a specialized heterocyclic building block used in medicinal chemistry.

The "Isoamyl-Pyridine" Linker for Lipophilic Optimization

Part 1: Executive Summary & Chemical Identity

6-(3-Methylbutoxy)pyridin-3-amine is a functionalized aminopyridine intermediate designed to introduce a specific hydrophobic moiety (the 3-methylbutoxy or "isoamyl" ether group) into drug candidates. This structural motif is critical in Structure-Activity Relationship (SAR) studies, particularly for optimizing kinase inhibitors or GPCR ligands where a lipophilic tail is required to occupy a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP-binding site).

Unlike simple alkoxy chains, the branched isopentyl group offers a unique steric profile that can improve metabolic stability against oxidative dealkylation compared to straight-chain analogs.

Table 1: Physicochemical Specifications

| Property | Specification / Value | Note |

| Chemical Name | 6-(3-Methylbutoxy)pyridin-3-amine | IUPAC |

| Synonyms | 5-Amino-2-(3-methylbutoxy)pyridine; 5-Amino-2-isopentyloxypyridine | Alternate numbering |

| CAS Number | Not widely indexed | Treat as Novel/Custom Synthesis |

| Analogous CAS | 58155-80-9 | Refers to 6-(tert-Butoxy)pyridin-3-amine |

| Molecular Formula | C₁₀H₁₆N₂O | |

| Molecular Weight | 180.25 g/mol | |

| Predicted LogP | ~2.5 ± 0.3 | Moderate Lipophilicity |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive |

Part 2: Synthesis & Manufacturing Protocol

For research applications, this compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient nature of the pyridine ring (activated by a nitro group in the precursor) facilitates the displacement of a leaving group by the alkoxide.

Core Synthesis Workflow

The most robust route involves the reaction of 2-chloro-5-nitropyridine with 3-methyl-1-butanol (isoamyl alcohol), followed by reduction of the nitro group.

Step 1: Ether Formation (SₙAr)

-

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 3-Methyl-1-butanol (1.2 eq), Potassium tert-butoxide (

-BuOK) or Sodium Hydride (NaH) (1.5 eq). -

Solvent: Anhydrous THF or DMF.

-

Conditions: 0°C to RT, 2–4 hours.

-

Mechanism: The alkoxide attacks the C2 position, displacing chloride.

-

Intermediate: 2-(3-Methylbutoxy)-5-nitropyridine.

Step 2: Nitro Reduction

-

Reagents: H₂ (1 atm), 10% Pd/C (catalytic).

-

Solvent: Methanol or Ethanol.

-

Conditions: RT, 4–12 hours.

-

Purification: Filtration through Celite, concentration, and optional recrystallization from Hexane/EtOAc.

Synthesis Pathway Diagram

Figure 1: Two-step synthesis via nucleophilic aromatic substitution and catalytic hydrogenation.

Part 3: Hazard Identification & Toxicology (GHS)

Critical Safety Note: While specific toxicological data for this exact analog is limited, aminopyridines are known potassium channel blockers. This compound must be handled with the assumption that it possesses neurotoxic properties similar to 4-aminopyridine (Fampridine).

GHS Classification (Predicted)

Based on structural analogs (CAS 58155-80-9 and 462-08-8):

-

Signal Word: DANGER

-

Hazard Statements:

Toxicological Mechanism

-

Potassium Channel Blockade: The free amine on the pyridine ring can protonate at physiological pH, potentially blocking voltage-gated potassium channels (Kv). This can lead to neuronal hyperexcitability.

-

Lipophilicity Factor: The 3-methylbutoxy tail increases lipophilicity (LogP ~2.5), potentially enhancing blood-brain barrier (BBB) penetration compared to simple aminopyridines, increasing the risk of CNS effects (seizures) if accidentally ingested.

Part 4: Safe Handling & Storage Protocol

Personal Protective Equipment (PPE)

-

Respiratory: A NIOSH-approved N95 or P100 respirator is mandatory if handling powders outside a fume hood.

-

Skin: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic tail may facilitate permeation through standard latex.

-

Eyes: Chemical safety goggles.

Storage & Stability

-

Oxidation Sensitivity: Aminopyridines can darken upon exposure to air (N-oxide formation).

-

Condition: Store under inert atmosphere (Argon or Nitrogen) at 2–8°C .

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary poisoning).

-

Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water. The lipophilic nature makes water-only washing less effective.

-

Spill Cleanup: Dampen with alcohol to prevent dust. Absorb with inert material (vermiculite). Do not flush into drains (aquatic toxicity risk).

Part 5: Applications in Drug Discovery

This compound acts as a versatile "Hydrophobic Tail Installer" .

-

Kinase Inhibition: The 3-methylbutoxy group mimics the side chain of Leucine or Isoleucine. In kinase inhibitors, this group often targets the hydrophobic "back pocket" (adjacent to the ATP binding site), improving potency and selectivity.

-

Metabolic Stability: The branching at the end of the chain (iso-structure) hinders ω-oxidation by Cytochrome P450 enzymes compared to a straight

-butoxy chain. -

Solubility: The ether linkage provides a hydrogen bond acceptor, potentially improving solubility compared to an all-carbon alkyl chain.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) contribution of each functional moiety.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10009 (3-Aminopyridine). Retrieved from [Link]

-

Organic Syntheses (2025). Preparation of 3-Aminopyridine derivatives via Hofmann Rearrangement and Reduction. Org.[3][4] Synth. Coll. Vol. 7, 27. Retrieved from [Link]

Sources

The Bioactivity Profile of 6-Substituted Pyridin-3-amine Scaffolds: A Technical Guide for Drug Discovery Professionals

The pyridin-3-amine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics. The strategic introduction of substituents at the 6-position of this scaffold has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the diverse bioactivity profiles of 6-substituted pyridin-3-amine derivatives, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their function.

Introduction: The Versatility of the Pyridin-3-amine Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs.[1][2] Its nitrogen atom imparts a degree of polarity and the capacity to act as a hydrogen bond acceptor, crucial for molecular recognition by biological targets. The 3-amino group provides a key vector for further functionalization and can act as a hydrogen bond donor, enabling a bidentate binding mode that is often critical for high-affinity interactions with enzymes, particularly kinases.

The substitution at the 6-position of the pyridin-3-amine scaffold is of particular strategic importance. This position is often solvent-exposed in enzyme active sites, allowing for the introduction of a wide range of substituents to fine-tune the molecule's properties without disrupting the core binding interactions. This guide will delve into the significant bioactivities associated with this scaffold, including its roles as kinase inhibitors, antimicrobial agents, and modulators of other key biological targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 6-substituted pyridin-3-amine scaffold has emerged as a powerful framework for the development of novel anticancer agents, particularly as inhibitors of protein kinases that are critical drivers of tumor growth and proliferation.[3][4]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Several classes of 6-substituted pyridin-3-amine derivatives have demonstrated potent and selective inhibition of PI3K isoforms.

For instance, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were developed as potent PI3Kδ inhibitors.[5] Compounds A5 and A8 from this series exhibited exceptional potency, with IC50 values of 1.3 nM and 0.7 nM, respectively, which is comparable to or better than the approved drug idelalisib (IC50 = 1.2 nM).[5] Notably, compound A5 displayed excellent selectivity for PI3Kδ over other isoforms.[5] The proposed binding mode suggests that these compounds form crucial hydrogen bond interactions within the PI3Kδ active site.[5]

Similarly, imidazo[1,2-a]pyridine derivatives, which can be considered as constrained analogues of 6-substituted pyridin-3-amines, have been explored as PI3Kα inhibitors.[6][7] Compound 35 from one such study was identified as a nanomolar inhibitor of PI3Kα and showed significant antiproliferative activity against human breast cancer cell lines T47D and MCF-7, with IC50 values of 7.9 and 9.4 μM, respectively.[6]

The general structure-activity relationship (SAR) for these PI3K inhibitors indicates that the nature of the substituent at the 6-position of the core scaffold plays a critical role in determining both potency and isoform selectivity.

Signaling Pathway: PI3K/Akt/mTOR

Caption: PI3K signaling pathway and the point of intervention for 6-substituted pyridin-3-amine inhibitors.

Multi-Targeted Kinase Inhibition in Non-Small Cell Lung Cancer (NSCLC)

The complexity of cancer often necessitates targeting multiple signaling pathways simultaneously. A novel series of pyridin-3-amine derivatives were designed as multi-targeted protein kinase inhibitors for the treatment of NSCLC.[8] Compound 3m from this series demonstrated potent inhibition against fibroblast growth factor receptors (FGFR1, 2, and 3) and also showed nanomolar inhibition against other NSCLC-related kinases, including RET, EGFR, and ALK.[8] In vivo studies with 3m showed significant antitumor activity in an NCI-H1581 NSCLC xenograft model, with a tumor growth inhibition of 66.1%.[8]

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation. Inspired by the natural product Saccharomonosporine A, a series of its structural bioisosteres based on a pyridin-3-amine-related scaffold were synthesized and evaluated as PIM kinase inhibitors.[9] These compounds exhibited potent inhibitory activity against all three PIM kinase isoforms (PIM-1, 2, and 3), with IC50 values in the sub-micromolar range.[9] Compound 5 was the most potent pan-inhibitor, with IC50 values of 0.37, 0.41, and 0.3 μM against PIM-1, 2, and 3, respectively, and also showed significant cytotoxic activity against human colon adenocarcinoma (HT-29) and human promyelocytic leukemia (HL-60) cell lines.[9]

| Compound | Target Kinase(s) | IC50 / Ki | Cell Line (Antiproliferative IC50) | Reference |

| A5 | PI3Kδ | 1.3 nM | SU-DHL-6 (0.16 μM) | [5] |

| A8 | PI3Kδ | 0.7 nM | SU-DHL-6 (0.12 μM) | [5] |

| 3m | FGFR1/2/3, RET, EGFR, ALK | (Not specified) | NCI-H1581 (TGI = 66.1% in vivo) | [8] |

| 35 | PI3Kα | (Not specified) | T47D (7.9 μM), MCF-7 (9.4 μM) | [6] |

| 5 | PIM-1, PIM-2, PIM-3 | 0.37 μM, 0.41 μM, 0.3 μM | HT-29 (1.4 μM), HL-60 (1.7 μM) | [9] |

Antimicrobial and Antiviral Activity

Beyond their anticancer properties, pyridine-based scaffolds, including those related to 6-substituted pyridin-3-amines, have demonstrated significant potential as antimicrobial and antiviral agents.[10][11] The pyridine nucleus is a common feature in many antimicrobial drugs.[10]

Antibacterial Activity

Derivatives of 3-aminoimidazo[1,2-a]pyridine have been synthesized and evaluated for their antibacterial activity against a panel of bacterial strains.[12] The Groebke-Blackburn-Bienayme three-component reaction is a common synthetic route to these scaffolds.[12] In one study, compound 91 exhibited the best inhibitory behavior, with a minimum inhibitory concentration (MIC) of 15.625 µg/ml against E. coli.[12] Another compound, 89 , was found to be more potent than the antibiotic Gentamicin against E. coli and S. epidermis at a concentration of 62.5 µg/mL.[12] The substituents at the C-2 position of the 3-amino-6-fluoroimidazo[1,2-a]pyridine scaffold, such as 1-methylimidazole, p-trifluoromethylphenyl, and 3,5-dimethoxy-4-hydroxyphenyl, were shown to be crucial for the observed antibacterial effects.[12]

In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed moderate to good antibacterial activity against Gram-positive bacteria, including S. aureus.[13] The introduction of a fluorine atom into the pyridine ring significantly increased the antibacterial activity of these compounds.[13]

| Compound Series | Bacterial Strain(s) | Key Activity (MIC) | Reference |

| 3-amino-6-fluoroimidazo[1,2-a]pyridines | E. coli, S. epidermis, K. pneumoniae | 15.625 - 62.5 µg/mL | [12] |

| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumonia, E. faecalis | 32-64 µg/ml (initial), significantly improved with fluorination | [13] |

Antiviral Potential

The pyridine scaffold is also a component of molecules with antiviral properties. While specific data on 6-substituted pyridin-3-amines as antiviral agents is less prevalent in the initial search, the broader class of pyridine derivatives has shown activity against viruses such as SARS-CoV.[10][14] The presence of an N-oxide moiety on the pyridine ring has been reported to be important for anti-SARS-CoV activity.[10] This suggests that modifications to the electronic properties of the pyridine ring can significantly impact antiviral efficacy.

Other Bioactivities: Expanding the Therapeutic Landscape

The versatility of the 6-substituted pyridin-3-amine scaffold extends to other therapeutic areas, including the central nervous system and inflammatory diseases.

Excitatory Amino Acid Transporter (EAAT) Inhibition

Imidazo[1,2-a]pyridine-3-amines have been identified as selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3).[15] EAAT3 is involved in regulating glutamate levels in the brain, and its inhibition is a potential therapeutic strategy for neurological disorders. The lead compound in this study showed a greater than 20-fold preference for EAAT3 (IC50 = 13 μM) over other EAAT subtypes.[15] Structure-activity relationship studies revealed that small lipophilic substituents at the 7- and/or 8-positions of the imidazo[1,2-a]pyridine ring were essential for activity.[15]

Interleukin-2 Inducible T-cell Kinase (Itk) Inhibition

Itk is a key enzyme in T-cell signaling, and its inhibition is a promising approach for treating autoimmune and allergic diseases.[16] A series of 3-aminopyrid-2-ones, which share structural similarities with 6-substituted pyridin-3-amines, were discovered as potent and selective Itk inhibitors through structure-based design.[16] Functionalization of the 3-amino group led to a rapid increase in inhibitory activity, while the introduction of a substituted heteroaromatic ring at the 5-position was crucial for achieving selectivity over related kinases.[16] The most potent compound, 7v , inhibited Itk with a Ki of 7 nM.[16]

Experimental Protocols

General Workflow for Bioactivity Screening

A typical workflow for evaluating the bioactivity of a newly synthesized library of 6-substituted pyridin-3-amine derivatives involves a series of in vitro and, subsequently, in vivo assays.

Experimental Workflow: Bioactivity Screening

Caption: A generalized experimental workflow for the bioactivity screening of novel compounds.

Protocol for In Vitro Kinase Inhibition Assay

-

Preparation of Reagents : Prepare a stock solution of the test compound (e.g., in DMSO). Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution.

-

Assay Plate Setup : Add the assay buffer to the wells of a microplate. Add serial dilutions of the test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition : Add the kinase enzyme solution to all wells except the negative controls.

-

Initiation of Reaction : Start the reaction by adding the ATP and substrate solution to all wells.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.

-

Detection : Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture : Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

-

Compound Preparation : Prepare serial dilutions of the test compounds in the broth medium in a 96-well microplate.

-

Inoculation : Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation : Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[13]

Conclusion and Future Perspectives

The 6-substituted pyridin-3-amine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, and CNS-modulating effects. The strategic modification of the 6-position provides a powerful handle for medicinal chemists to fine-tune the pharmacological profile of these compounds, leading to the development of highly potent and selective drug candidates.

Future research in this area will likely focus on:

-

Exploring Novel Substituents : The use of advanced synthetic methodologies to introduce novel and diverse functionalities at the 6-position to further probe the chemical space and identify new bioactive compounds.

-

Structure-Based Drug Design : Leveraging computational tools and structural biology to design next-generation inhibitors with improved potency, selectivity, and resistance profiles.

-

Combination Therapies : Investigating the synergistic effects of 6-substituted pyridin-3-amine derivatives with existing therapeutic agents to overcome drug resistance and enhance clinical outcomes.

The continued exploration of this valuable scaffold holds immense promise for the discovery of new and effective treatments for a wide range of human diseases.

References

-

E. M. K. Jensen, et al. (2019). Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Chemical Neuroscience, 10(10), 4414-4429. [Link]

-

An-Najah Repository. (n.d.). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. An-Najah National University. [Link]

-

J. Li, et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 935538. [Link]

-

Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Sciences & Research. [Link]

-

S. L. C. Pintea, et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3248. [Link]

-

S. Singh, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16462-16484. [Link]

-

S. Singh, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

M. M. Abdalla, et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(2). [Link]

-

MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

X. Wang, et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115034. [Link]

-

A. A. El-Sayed, et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438. [Link]

-

ResearchGate. (n.d.). Representative examples of antiviral activity of compounds containing pyridine as the basic unit. ResearchGate. [Link]

-

M. S. Mohamed, et al. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Letters in Drug Design & Discovery, 17(1), 72-87. [Link]

-

Academia.edu. (n.d.). (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu. [Link]

-

RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

M. C. F. Monteleone, et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2214-2227. [Link]

-

ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

-

Y. Li, et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

-

S. L. C. Pintea, et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

ACS Publications. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

-

X. Zhang, et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry, 14(2), 335-344. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

M. K. Shanmugasundaram, et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(31), 20092-20101. [Link]

-

Y. Li, et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226. [Link]

-

ACS Publications. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

-

IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. [Link]

-

ResearchGate. (2025). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. ResearchGate. [Link]

-

F. I. Melo, et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistrySelect, 4(42), 12398-12402. [Link]

-

A. M. AboulMagd, et al. (2020). Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Advances, 10(12), 7055-7065. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. ijnrd.org [ijnrd.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]

- 8. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]

- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reagents for coupling 6-(3-Methylbutoxy)pyridin-3-amine in drug discovery

Application Note: High-Efficiency Coupling Protocols for 6-(3-Methylbutoxy)pyridin-3-amine

Executive Summary

6-(3-Methylbutoxy)pyridin-3-amine (CAS: 30683-12-6 analogs/scaffold) represents a privileged scaffold in modern drug discovery, particularly within kinase inhibitor (e.g., FLT3, p38 MAPK) and GPCR ligand development. The molecule features a 3-aminopyridine core modulated by a 6-alkoxy substituent .

While the 3-amino group is the primary handle for diversification, its nucleophilicity is distinct from standard anilines. The electron-withdrawing nature of the pyridine ring reduces reactivity, while the electron-donating 6-alkoxy group (via resonance) partially restores it. This "push-pull" electronic profile requires carefully selected coupling reagents to avoid low yields, regioselectivity errors, or catalyst poisoning.

This guide provides field-proven protocols for Amide Coupling, Buchwald-Hartwig Amination, and Urea formation, specifically optimized for the 3-amino-6-alkoxypyridine chemotype.

Chemical Reactivity Profile

To design successful experiments, one must understand the electronic environment of the substrate.

-

Nucleophilicity: The amine at position 3 is less nucleophilic than a standard aniline (e.g., p-toluidine) but more nucleophilic than unsubstituted 3-aminopyridine due to the mesomeric donation (+M effect) of the 6-alkoxy group.

-

Basicity (The Pyridine Trap): The ring nitrogen (N1) has a pKa of approximately 6.0–6.5. In acidic media or with Lewis acidic coupling reagents, N1 protonation or complexation can deactivate the molecule or sequester the catalyst. Crucial Rule: All reactions must maintain a basic pH (using DIPEA/TEA) or use non-coordinating bases (Cs₂CO₃) to keep the exocyclic amine reactive.

-

Solubility: The 3-methylbutoxy tail provides excellent lipophilicity (cLogP ~2.5), making this intermediate highly soluble in DCM, THF, and EtOAc, unlike many polar aminopyridines.

Reactivity Decision Matrix

Figure 1: Decision tree for selecting coupling reagents based on the target moiety.

Protocol A: High-Efficiency Amide Coupling

Context: Standard EDC/HOBt coupling often fails with aminopyridines due to slow kinetics and N-acylurea side-product formation. HATU is the gold standard for discovery scale (mg), while T3P (Propylphosphonic anhydride) is superior for scale-up (g) due to easy workup.

Method A1: HATU (Best for Discovery/HTS)

Recommended for: Complex carboxylic acids, sterically hindered substrates.

Materials:

-

Amine: 6-(3-Methylbutoxy)pyridin-3-amine (1.0 equiv)

-

Acid: Carboxylic acid partner (1.1–1.2 equiv)

-

Reagent: HATU (1.2–1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA (Concentration 0.1 M)

Step-by-Step Protocol:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

-

Addition: Add 6-(3-Methylbutoxy)pyridin-3-amine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

-

Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The pyridine ring deactivates the amine, often requiring thermal energy.

-

-

Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃ (removes byproducts) and 1x with Brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Method A2: T3P (Best for Scale-Up)

Recommended for: >500mg reactions, avoiding racemization.

Protocol:

-

Dissolve Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc or 2-MeTHF (Green solvent).

-

Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).

-

Cool to 0°C. Add T3P (50% wt in EtOAc, 1.5 equiv) dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Workup: Wash the organic layer directly with water, 1M NaOH, and brine. (T3P byproducts are water-soluble).[3]

Protocol B: Buchwald-Hartwig Amination[5]

Context: Coupling the amine with Aryl Bromides/Chlorides. Aminopyridines can poison Pd catalysts via the pyridine nitrogen. Bulky, electron-rich ligands are required to prevent this coordination and facilitate reductive elimination.

Ligand Selection:

-

BrettPhos: The "Go-To" for primary amines. Excellent for aminopyridines.

-

Xantphos: Good alternative, often cheaper, robust for bromides.

Materials:

-

Halide: Aryl Bromide/Chloride (1.0 equiv)

-

Amine: 6-(3-Methylbutoxy)pyridin-3-amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂

-

Ligand: BrettPhos (4–10 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates).

-

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add Pd₂(dba)₃, BrettPhos, and NaOtBu. Purge again.

-

Solvation: Add degassed 1,4-Dioxane. Stir at RT for 5 mins to form the active catalyst complex (solution often turns dark red/brown).

-

Substrate Addition: Add the Aryl Halide and 6-(3-Methylbutoxy)pyridin-3-amine .

-

Heating: Seal and heat to 90–100°C for 4–12 hours.

-

Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| No Reaction | Catalyst poisoning by Pyridine N. | Switch to BrettPhos G3 Precatalyst (ensures rapid activation). Increase temp to 110°C. |

| Dehalogenation | Beta-hydride elimination. | Switch solvent to Toluene. Ensure solvent is strictly anhydrous. |

| Low Yield | Poor solubility of base. | Switch base to Cs₂CO₃ and use tBuOH/Dioxane (1:1) mix. |

Protocol C: Urea Synthesis (Supramolecular Linkers)

Context: Ureas are critical for kinase inhibitors (binding to the DFG-motif).

Method:

-

Reagent: Use Triphosgene (0.35 equiv) in DCM at 0°C with TEA (2.0 equiv) to generate the isocyanate in situ.

-

Coupling: Add the second amine (R-NH₂) to the mixture.

-

Safety: Triphosgene generates phosgene. Handle in a well-ventilated fume hood.

-

Alternative: If the partner is an isocyanate (R-N=C=O), simply mix 1:1 in DCM at RT. The 6-alkoxy group ensures the aminopyridine is nucleophilic enough to attack isocyanates without heating.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Patterson, A. W., et al. (2022).[1] Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors. Bioorganic & Medicinal Chemistry, 70, 116937.[5] Link

-

BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.[2] Application Note. Link

Sources

- 1. growingscience.com [growingscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Title: Strategic Synthesis of 6-(3-Methylbutoxy)pyridin-3-amine: A Guide to Selective Etherification

An Application Guide and Protocol

Introduction: The Strategic Value of Pyridyl Ethers in Modern Drug Discovery

Pyridyl ethers represent a cornerstone scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with a wide array of biological targets. Their unique combination of hydrogen bonding capabilities, metabolic stability, and conformational influence makes them privileged structures in the design of novel therapeutics.[1] The synthesis of specifically substituted pyridyl ethers, such as the title compound 6-(3-methylbutoxy)pyridin-3-amine, is a critical process for building structure-activity relationships (SAR) in drug discovery programs.

This application note provides a comprehensive, field-tested protocol for the etherification of 6-halopyridin-3-amines with 3-methylbutanol. Moving beyond a simple list of steps, this guide delves into the mechanistic rationale, addresses key challenges like chemoselectivity, and offers robust solutions for process optimization, ensuring a reproducible and high-yielding synthesis for researchers in drug development.

Reaction Principle: Navigating Nucleophilic Aromatic Substitution (SNAr)

The core transformation relies on the principles of the Williamson ether synthesis, adapted for a heteroaromatic system.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism in the case of alkyl halides, but in this context, it is a Nucleophilic Aromatic Substitution (SNAr) pathway.[2][3]

The Mechanism Unpacked:

-

Alkoxide Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), deprotonates the primary alcohol (3-methylbutanol) to generate a potent sodium 3-methylbutoxide nucleophile.[4]

-

Nucleophilic Attack: The generated alkoxide attacks the electron-deficient carbon atom bearing the halogen at the 6-position of the pyridine ring. The reactivity of this position is significantly enhanced by the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate (a Meisenheimer complex).[5] The general reactivity trend for the leaving group is I > Br > Cl. For this protocol, we will focus on the common and cost-effective 6-chloropyridin-3-amine.

-

Rearomatization: The intermediate complex collapses, expelling the halide ion (Cl⁻) as the leaving group and restoring the aromaticity of the pyridine ring to yield the final ether product.

The Chemoselectivity Challenge: O- vs. N-Alkylation

A primary consideration is the presence of the 3-amino group, which is also nucleophilic. Unwanted N-alkylation is a potential side reaction.[6] Our protocol is designed to favor O-alkylation through several strategic choices:

-

Base Selection: Sodium hydride is a very strong base that will preferentially and rapidly deprotonate the more acidic alcohol (pKa ~17) over the amine (pKa ~30-35), ensuring a high concentration of the desired alkoxide nucleophile.

-

Nucleophilicity: The resulting alkoxide is a significantly stronger nucleophile than the neutral parent amine, kinetically favoring attack at the C-6 position.

Materials and Reagents

Proper preparation and handling of reagents are critical for success. All reagents should be of high purity, and solvents should be anhydrous where specified.

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Properties & Notes |

| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 1.0 mmol (129 mg) | Starting material. Store in a desiccator. |

| 3-Methylbutanol | C₅H₁₂O | 88.15 | 1.5 mmol (132 mg, 0.16 mL) | Reagent and potential solvent. Use anhydrous grade. |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 1.8 mmol (72 mg) | Highly reactive with water. Handle under inert gas. |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | Reaction solvent. Use a freshly opened bottle or dried stock.[5] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~50 mL | For extraction. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~10 mL | For quenching the reaction. |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~20 mL | For washing during workup. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer. |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | For column chromatography. |

Experimental Workflow: From Setup to Purified Product

The following diagram outlines the key phases of the synthesis protocol.

Caption: High-level workflow for the synthesis of 6-(3-methylbutoxy)pyridin-3-amine.

Detailed Step-by-Step Protocol

Safety First: This procedure involves flammable and moisture-sensitive reagents. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

A. Reaction Setup

-

Place a magnetic stir bar into a 25 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

-

Once cool, add anhydrous DMF (5 mL) via syringe.

-

Add 3-methylbutanol (0.16 mL, 1.5 mmol) to the DMF with stirring.

B. Alkoxide Formation and Nucleophilic Substitution

-

Carefully weigh sodium hydride (60% dispersion, 72 mg, 1.8 mmol) and add it to the stirring solution in one portion under a positive flow of inert gas. Caution: Hydrogen gas will evolve. Ensure adequate ventilation away from ignition sources.

-

Stir the resulting suspension at room temperature for 20-30 minutes. The cessation of bubbling indicates the complete formation of the alkoxide.

-

Add 6-chloropyridin-3-amine (129 mg, 1.0 mmol) to the reaction flask.

-

Fit the flask with a reflux condenser (under inert gas) and lower the assembly into a pre-heated oil bath at 90 °C.

-

Stir the reaction at this temperature and monitor its progress.

C. Reaction Monitoring

-

After 2 hours, and every hour thereafter, take a small aliquot of the reaction mixture.

-

Dilute the aliquot with ethyl acetate and spot it on a TLC plate alongside the starting material.

-

Elute the plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the 6-chloropyridin-3-amine spot indicates the reaction is complete. LC-MS can also be used for more precise monitoring.

D. Workup and Isolation

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, then further cool in an ice bath (0 °C).

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~10 mL) dropwise. Caution: Unreacted NaH will react vigorously.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash them with brine (2 x 10 mL) to remove residual DMF.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

E. Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, to isolate the pure 6-(3-methylbutoxy)pyridin-3-amine.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive NaH (due to moisture exposure).2. Insufficient temperature.3. Wet solvent or reagents. | 1. Use a fresh bottle of NaH. Wash the dispersion with anhydrous hexanes before use to remove mineral oil if necessary.2. Increase the reaction temperature in 10 °C increments (up to 120 °C).3. Ensure all solvents are strictly anhydrous and glassware is properly dried. |

| Significant N-Alkylation Side Product | 1. Base not strong enough, or amine deprotonation is competitive.2. Reaction temperature is too high for an extended period. | 1. Ensure NaH is used. If issues persist, consider using potassium tert-butoxide (KOt-Bu) as an alternative strong, non-nucleophilic base.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |

| Difficulty Removing DMF during Workup | DMF is highly water-soluble but can be persistent. | Perform multiple washes with brine (3-4 times) during the extraction process to effectively remove residual DMF. |

| Product is an Oil and Difficult to Handle | The product may have a low melting point. | If the product is an oil, ensure it is fully dried under high vacuum to remove all residual solvent, which can prevent solidification. |

References

- Vertex.AI Search. (2024). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

- Chemistry Steps. (2022). Williamson Ether Synthesis.

- Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-6.

- ChemRxiv. (n.d.). Facile access to N-substituted pyridyl ligands.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.

- ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines.

- arkat usa. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

Sources

- 1. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. francis-press.com [francis-press.com]

- 6. researchgate.net [researchgate.net]

Application Note: Strategies and Protocols for Amide Coupling with 6-(3-Methylbutoxy)pyridin-3-amine

Abstract

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] This application note provides a comprehensive technical guide for researchers on successfully performing amide coupling reactions with 6-(3-Methylbutoxy)pyridin-3-amine, an electron-rich aminopyridine building block. We delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and present a comparative analysis of reagents to enable rational methodology selection. The guide addresses the specific challenges posed by electron-rich amines and provides troubleshooting strategies to mitigate common side reactions and optimize yields.

Introduction: The Challenge of Coupling Electron-Rich Aminopyridines

6-(3-Methylbutoxy)pyridin-3-amine is a valuable synthon in drug discovery, incorporating a flexible lipophilic tail and a basic pyridine core. The exocyclic amine at the 3-position is the primary site for amide bond formation. However, the electron-donating nature of the 6-alkoxy group increases the electron density of the entire heterocyclic system. While this enhances the nucleophilicity of the target 3-amino group, it also presents several challenges:

-

Increased Basicity of Pyridine Nitrogen: The pyridine nitrogen becomes more nucleophilic and can compete with the exocyclic amine, potentially reacting with the activated carboxylic acid or the coupling reagent itself.

-

Side Product Formation: The high reactivity can lead to undesired side reactions, such as the formation of guanidinium byproducts with uronium-based reagents like HATU or N-acylurea formation with carbodiimides.[2][3]

-

Purification Complexity: The basic nature of the pyridine ring can complicate purification, as the product may adhere to silica gel or require specific workup procedures.

This guide provides robust methodologies to navigate these challenges, ensuring high-yield synthesis of the desired amide product.

Mechanistic Overview: The Principle of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfeasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, amide coupling reactions universally proceed via a two-step process:

-

Activation: The carboxylic acid is converted into a more reactive species by a "coupling reagent." This transforms the hydroxyl group into a better leaving group.[1]

-

Acylation: The amine nucleophile attacks the activated carbonyl carbon, forming the amide bond and releasing the leaving group.[5]

The choice of coupling reagent dictates the nature of the activated intermediate and is the most critical parameter for a successful reaction.

Recommended Protocols for 6-(3-Methylbutoxy)pyridin-3-amine

Two primary protocols are presented, representing a classic, cost-effective method and a high-efficiency, modern alternative.

Protocol A: Carbodiimide-Mediated Coupling with EDC and HOBt

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, to activate the carboxylic acid.[6] The reaction proceeds through a highly reactive O-acylisourea intermediate.[7][8] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial; it intercepts the O-acylisourea to form an HOBt-active ester. This intermediate is sufficiently reactive to acylate the amine but is more stable, which suppresses common side reactions like N-acylurea formation and minimizes racemization of chiral carboxylic acids.[3][9][10]

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.).

-

Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.2 M).

-

Reagent Addition: Add 6-(3-Methylbutoxy)pyridin-3-amine (1.05 eq.) and HOBt (1.1 eq.) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for minimizing side reactions.

-

Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Protocol B: High-Efficiency Coupling with HATU and DIPEA

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent prized for its high efficiency and low rate of racemization.[11] The reaction is typically performed with a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[2] The mechanism involves the formation of a highly reactive OAt-active ester, which rapidly acylates the amine.[5][12] The pyridine nitrogen within the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state, accelerating the coupling.[13] This method is particularly effective for challenging substrates, including electron-rich or sterically hindered amines.[11]

-

Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

-

Dissolution: Dissolve the solids in anhydrous DMF (~0.2 M).

-

Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 15-20 minutes at room temperature. This pre-activation step is critical for forming the active ester.

-

Amine Addition: Add a solution of 6-(3-Methylbutoxy)pyridin-3-amine (1.05 eq.) in a small amount of DMF to the reaction mixture.

-

Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into water and extract with Ethyl Acetate (3x).

-

Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography.

Comparative Analysis and Reagent Selection

The optimal choice of coupling reagent depends on the scale, cost considerations, and the specific nature of the coupling partners.

| Reagent System | Class | Additive | Base | Typical Solvent | Reactivity & Advantages | Common Side Reactions/Disadvantages |

| EDC/HOBt | Carbodiimide | HOBt | Mild base or none | DCM, DMF, Water[4] | Cost-effective, water-soluble byproducts. | N-acylurea formation, slower reaction times, potential for racemization.[3] |

| DCC/DMAP | Carbodiimide | DMAP[14] | DMAP | DCM, THF | Inexpensive, potent for esterification. | Dicyclohexylurea (DCU) byproduct is insoluble, difficult to remove; high racemization risk.[10] |

| HATU | Aminium/Uronium | None | DIPEA, TEA[12] | DMF, NMP | Very high reactivity, low racemization, fast reactions.[2] | Expensive, can cause guanidinylation of the amine if used in large excess.[15] |

| HBTU/TBTU | Aminium/Uronium | None | DIPEA, TEA | DMF, DCM | Good reactivity, less expensive than HATU. | Less reactive than HATU, potential for side reactions.[10] |

| PyBOP | Phosphonium | None | DIPEA | DMF, DCM | Good for sterically hindered couplings. | Phosphoramide byproduct can be difficult to remove.[15] |

For 6-(3-Methylbutoxy)pyridin-3-amine, the HATU/DIPEA protocol is highly recommended for initial attempts due to its high success rate with challenging amines. If cost is a major factor, the EDC/HOBt method is a robust and well-established alternative.

Visualization of Workflow and Mechanism

Visualizing the process flow and chemical mechanism can aid in understanding and execution.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine (unlikely for this substrate).- Steric hindrance.- Impure reagents or wet solvent. | - Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Increase reaction temperature moderately (e.g., to 40-50 °C).- Ensure all reagents are pure and solvents are anhydrous. |

| Multiple Products/Spots on TLC | - Formation of N-acylurea (with carbodiimides).- Guanidinylation of amine (with HATU).- Dimerization of the activated acid to form an anhydride. | - Ensure HOBt is used with EDC.- Use a slight excess of the amine (1.05-1.1 eq.) but avoid a large excess of HATU.- Add the coupling reagent slowly at 0 °C to control reactivity. |

| Product is Difficult to Purify | - Byproducts (e.g., DCU, HMPA) co-eluting with the product.- Product streaking on silica gel due to the basic pyridine nitrogen. | - For EDC, use aqueous workup to remove the water-soluble urea byproduct.- For PyBOP, multiple aqueous washes can help remove the byproduct.- Add a small amount of triethylamine (~0.5-1%) to the eluent during column chromatography to suppress streaking. |

| Racemization of Chiral Acid | - Over-activation or extended reaction times.- Use of a strong base with carbodiimides. | - Use a reagent known for low racemization (HATU, COMU).- If using EDC, always include HOBt or HOAt.<[16]br>- Keep reaction temperatures low (start at 0 °C). |

Conclusion

The successful synthesis of amides from 6-(3-Methylbutoxy)pyridin-3-amine is readily achievable with a rational selection of coupling conditions. While the electron-rich nature of the substrate presents unique challenges, employing high-efficiency reagents like HATU or carefully optimized carbodiimide protocols with additives like HOBt provides a clear path to the desired products. By understanding the underlying mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize these critical transformations in the drug discovery process.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

-

The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

Narender, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(1), 558-561. [Link]

-

Wikipedia. (n.d.). HATU. [Link]

-

AAPPTEC. (2021). Carbodiimides and Additives. [Link]

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4734-4740. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

-

Gunanathan, C., & Shrestha, B. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 11667-11721. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. [Link]

-

Wikipedia. (n.d.). Carbodiimide. [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

-

Scribd. (n.d.). Optimizing Amide Coupling Reactions. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Reddit. (2025). Side reactions with HBTU amide coupling?. [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

-

SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source. [Link]

-

Olsson, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11637-11643. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Buchwald-Hartwig amination using 6-(3-Methylbutoxy)pyridin-3-amine

An in-depth guide to the strategic application of Buchwald-Hartwig amination for the synthesis of N-Aryl-6-(3-methylbutoxy)pyridin-3-amines, tailored for professionals in pharmaceutical and materials science research.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unparalleled efficiency and scope.[1][2][3] First established in the mid-1990s through the pioneering work of Stephen Buchwald and John Hartwig, this cross-coupling reaction has become indispensable in drug discovery and materials science, where aryl and heteroaryl amines are ubiquitous structural motifs.[2][3] The reaction's broad functional group tolerance and applicability to a wide range of substrates have rendered traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete due to their often harsh conditions and limited scope.[1][2]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific, yet representative, building block: 6-(3-Methylbutoxy)pyridin-3-amine . This substrate presents unique considerations typical of heteroaromatic amines, namely the potential for the pyridine nitrogen to interact with and inhibit the palladium catalyst.[4] Understanding and mitigating these challenges is key to successfully synthesizing a diverse array of N-aryl aminopyridine derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A thorough understanding of this mechanism is not merely academic; it is the foundation upon which rational experimental design and troubleshooting are built. The cycle is generally accepted to proceed through three fundamental stages, beginning with an active Pd(0) species.[1][5][6]

-

Oxidative Addition : This is often the rate-determining step of the cycle.[2] The active, monoligated Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide is critical, following the general trend I > Br > OTf > Cl.

-

Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. Subsequently, a stoichiometric amount of base facilitates the deprotonation of the coordinated amine, yielding a palladium-amido complex. The choice of base is crucial; it must be strong enough to effect deprotonation but not so reactive that it degrades the substrates or catalyst.

-

Reductive Elimination : This final step forms the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][6] Bulky, electron-rich ligands on the palladium center are known to accelerate this step, preventing unwanted side reactions like beta-hydride elimination.[1]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for Coupling with 6-(3-Methylbutoxy)pyridin-3-amine

The successful amination of an aryl halide with 6-(3-Methylbutoxy)pyridin-3-amine requires careful selection of four key components: the catalyst system (palladium source and ligand), the base, and the solvent. The inherent properties of the aminopyridine substrate guide these choices.

The Challenge: Catalyst Inhibition by Pyridine

The most significant challenge when using aminopyridine substrates is the potential for the endocyclic pyridine nitrogen to coordinate to the palladium center.[4] This coordination can sequester the catalyst in an off-cycle, inactive state, leading to low or no conversion. The primary strategy to overcome this is the use of sterically demanding ligands.

Catalyst System Selection: The Critical Role of the Ligand

Modern Buchwald-Hartwig amination relies on highly active catalyst systems, often employing pre-formed palladium complexes (precatalysts) or generating the active catalyst in situ from a palladium source and a specialized ligand.[7] For substrates like 6-(3-Methylbutoxy)pyridin-3-amine, the ligand is the most critical variable.

-

Rationale for Bulky Ligands: Bulky, electron-rich biaryl monophosphine ligands (the "Buchwald Ligands") or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[1][7][8] Their steric bulk serves a dual purpose: it promotes the formation of the highly active monoligated Pd(0) species and it creates a sterically crowded environment around the palladium center, which disfavors coordination of the pyridine nitrogen.[1][4]

Table 1: Recommended Catalyst Systems for Aminopyridine Coupling

| Catalyst/Ligand | Generation / Type | Key Features & Rationale | Recommended For |

| RuPhos | 2nd Gen. Buchwald | Highly active and versatile. Excellent for sterically hindered couplings and heteroaromatic substrates.[9] | General purpose, good starting point. |

| BrettPhos | 3rd Gen. Buchwald | Specifically designed for primary amines and ammonia equivalents.[10][11] The structure provides a good balance of steric bulk and electron-donating ability. | Coupling with primary amines. |

| XPhos | 2nd Gen. Buchwald | A robust and widely used ligand known for its high activity with challenging substrates, including aryl chlorides.[7] | Aryl chlorides and bromides. |

| IMes/IPr (NHC) | N-Heterocyclic Carbene | Strong σ-donating properties facilitate the oxidative addition of less reactive aryl chlorides.[8][12] Often used when phosphine ligands fail. | Challenging aryl chlorides. |

-

Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective sources for in-situ catalyst generation, the use of commercially available precatalysts (e.g., XPhos Pd G3) is highly recommended.[7] These air- and moisture-stable complexes offer greater reproducibility and convenience.[7][11]

Base and Solvent Selection

The choice of base and solvent must be harmonized with the catalyst system and the functional groups present on the substrates.

-

Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many applications. However, for substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[10][13]

-

Solvents: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most frequently used and effective solvents for this chemistry.[4][14] Tetrahydrofuran (THF) is also an option. All solvents must be rigorously dried and degassed before use.

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the Buchwald-Hartwig amination of an aryl bromide with 6-(3-Methylbutoxy)pyridin-3-amine. Reaction conditions, particularly temperature and time, should be optimized for each specific aryl halide substrate.

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents

-

Aryl Halide (e.g., an aryl bromide): 1.0 mmol, 1.0 equiv

-

6-(3-Methylbutoxy)pyridin-3-amine: 1.2 mmol, 1.2 equiv

-

Palladium Precatalyst (e.g., RuPhos Pd G3): 0.02 mmol, 2 mol%

-

Sodium tert-butoxide (NaOt-Bu): 1.4 mmol, 1.4 equiv

-

Anhydrous, degassed Toluene: 5 mL

-

Schlenk flask, magnetic stir bar, argon/nitrogen source, syringes, needles.

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere): In a glovebox, or on a Schlenk line, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., RuPhos, 2.2 mol%).

-

Substrate Addition: Add the aryl halide (1.0 equiv) and 6-(3-Methylbutoxy)pyridin-3-amine (1.2 equiv) to the flask.

-

Atmosphere Purge: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to the Schlenk line. Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under positive argon pressure) and analyzing them by TLC or LC-MS until the aryl halide starting material is consumed (typically 4-24 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate and filter through a short plug of Celite® to remove the palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-aryl-6-(3-methylbutoxy)pyridin-3-amine.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and their solutions.

Table 2: Troubleshooting Guide

| Observation | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Catalyst Inhibition/Poisoning[4]2. Inactive Catalyst3. Insufficiently Strong Base | 1. Screen more sterically hindered ligands (e.g., switch from RuPhos to XPhos or an NHC ligand).2. Use a fresh batch of catalyst/precatalyst. Ensure reagents and solvents are pure and anhydrous.[4]3. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). |

| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition[4]2. Reaction Temperature Too High | 1. This indicates the active Pd(0) has fallen out of the catalytic cycle. Ensure proper inert atmosphere technique.2. Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. |

| Formation of Hydrodehalogenated Byproduct | Unproductive side reaction where the aryl halide is reduced. | This can be complex, but often relates to moisture or an inefficient catalyst system. Re-optimize ligand and base choice. Ensure strictly anhydrous conditions. |

| Reaction Stalls | The catalyst is active initially but dies over the course of the reaction. | This is often due to slow poisoning or thermal instability. Try a more robust ligand or a lower reaction temperature. In some cases, a second addition of the catalyst may be beneficial. |

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of C-N coupled products. When applied to challenging substrates like 6-(3-Methylbutoxy)pyridin-3-amine, success is predicated on a rational approach to experimental design rooted in mechanistic understanding. The strategic selection of a sterically demanding ligand is paramount to overcoming catalyst inhibition by the pyridine nitrogen. By employing modern, highly active palladium precatalysts in conjunction with rigorously controlled anhydrous and anaerobic conditions, researchers can reliably access a broad range of valuable N-aryl aminopyridine compounds. The protocol and troubleshooting guide provided herein serve as a robust framework for the development and optimization of these critical transformations.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2006). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

-

Hesp, K. D., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Li, G., Liu, Y., & Wu, Y. D. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

-

ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

-

Nolan, S. P., & Szostak, M. (2015). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald 催化劑和配體 [sigmaaldrich.com]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. entegris.com [entegris.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

Improving yield of 6-(3-Methylbutoxy)pyridin-3-amine synthesis

Technical Support Center: Synthesis of 6-(3-Methylbutoxy)pyridin-3-amine

Executive Summary

This guide addresses yield attrition in the two-step synthesis of 6-(3-Methylbutoxy)pyridin-3-amine from 2-chloro-5-nitropyridine . Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving moisture sensitivity during SNAr, workup losses due to amphoteric solubility, and catalyst poisoning during reduction.

This support document is structured as a dynamic troubleshooting workflow, moving from root cause analysis to optimized protocols.

Part 1: Diagnostic & Root Cause Analysis

Before altering your protocol, identify where the mass balance is lost. Use this logic tree to diagnose the failure mode.

Figure 1: Diagnostic logic flow for identifying yield loss points in the synthesis workflow.

Part 2: Step 1 Optimization (Nucleophilic Aromatic Substitution)

The Reaction: 2-chloro-5-nitropyridine + 3-methylbutan-1-ol

Common Issue: The primary yield killer here is hydrolysis of the chloride to the phenol (2-hydroxy-5-nitropyridine) due to wet solvents or hygroscopic bases (e.g., old KOH). The hydroxy byproduct is unreactive and difficult to separate.

FAQ: SNAr Optimization

Q: Can I use KOH or NaOH as the base? A: While possible, hydroxide bases produce water as a byproduct of deprotonating the alcohol. In the electron-deficient pyridine system, the generated water competes with the alkoxide for the electrophile.

-

Recommendation: Switch to Sodium Hydride (NaH) in anhydrous THF or DMF. This generates H₂ gas (irreversible) and zero water, ensuring the only nucleophile present is the 3-methylbutoxide.

Q: The reaction is sluggish. Should I heat it? A: Yes, but cautiously. 2-chloro-5-nitropyridines are reactive, but the steric bulk of the isopentyl group (3-methylbutyl) slows the kinetics compared to a methoxy group.

-

Protocol Adjustment: Heat to 60°C. Do not exceed 80°C to avoid thermal decomposition of the nitropyridine.

Q: How do I remove excess isopentyl alcohol (BP: 131°C)? A: High-boiling alcohols are difficult to rotovap.

-

Solution: Do not use the alcohol as the solvent. Use THF (Tetrahydrofuran) as the solvent and use only 1.1 equivalents of 3-methylbutan-1-ol. This makes workup significantly easier.[1]

Optimized Protocol: Step 1

-

Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

-